1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea
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Overview
Description
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a urea moiety, and a cyclohexyl ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea typically involves multiple steps The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe final step involves the formation of the urea linkage, which can be achieved using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- 2-Aminoethyl methacrylate phenothiazine
Uniqueness
1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea is unique due to its combination of a sulfonyl group, a urea moiety, and a cyclohexyl ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-12-11-14-7-9-17(10-8-14)30(27,28)23-18(25)22-15-5-4-6-16(24)13-15/h7-10,15-16,24H,4-6,11-13H2,1-3H3,(H,21,26)(H2,22,23,25)/t15-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUTXPHWFKUPSD-JKSUJKDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2CCC[C@H](C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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